molecular formula C22H19NO4S B12499969 3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(thiophen-3-YL)propanoic acid

3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(thiophen-3-YL)propanoic acid

Cat. No.: B12499969
M. Wt: 393.5 g/mol
InChI Key: FQLMDOMRTRHLFX-UHFFFAOYSA-N
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Description

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, an amino acid backbone, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid typically involves multiple steps:

    Fmoc Protection: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.

    Formation of the Amino Acid Backbone: The protected amino group is then coupled with a thiophene-containing carboxylic acid derivative using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Deprotection: The Fmoc group is removed under basic conditions, typically using piperidine, to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amino acid derivatives.

Scientific Research Applications

Chemistry

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins due to its Fmoc-protected amino group.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor in enzymatic studies due to its structural similarity to natural substrates.

    Protein Engineering: Utilized in the design of novel proteins with specific functions.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in various diseases.

    Diagnostic Tools: Used in the development of diagnostic assays and imaging agents.

Industry

    Material Science: Employed in the synthesis of novel materials with unique electronic properties.

    Catalysis: Acts as a ligand in catalytic reactions to improve reaction efficiency and selectivity.

Mechanism of Action

The mechanism of action of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid depends on its specific application. In enzyme inhibition, it may mimic the natural substrate, binding to the active site and preventing the enzyme from catalyzing its reaction. In drug development, it may interact with specific molecular targets, such as receptors or enzymes, to exert its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Protected Amino Acids: Similar in structure due to the presence of the Fmoc group.

    Thiophene-Containing Amino Acids: Share the thiophene ring structure.

Uniqueness

    Structural Complexity: The combination of the Fmoc group, amino acid backbone, and thiophene ring makes it unique.

    Versatility: Its ability to participate in various chemical reactions and applications in multiple fields highlights its versatility.

Conclusion

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid is a multifaceted compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-thiophen-3-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO4S/c24-21(25)11-20(14-9-10-28-13-14)23-22(26)27-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,13,19-20H,11-12H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLMDOMRTRHLFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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